molecular formula C10H21NO2 B030767 (2S,3R,4E)-2-Amino-4-decene-1,3-diol CAS No. 235431-59-1

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

Cat. No.: B030767
CAS No.: 235431-59-1
M. Wt: 187.28 g/mol
InChI Key: SVBOJQHSJYZATL-LOSXEJPUSA-N
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Description

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is an organic compound with the molecular formula C10H21NO2. It is a chiral molecule with significant importance in the field of organic chemistry due to its unique structure and potential applications. This compound is an intermediate in the synthesis of various ceramide derivatives, which are essential components in biological membranes and have roles in cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as decanal and serine.

    Formation of Intermediate: Decanal undergoes a Wittig reaction to form the corresponding alkene. This intermediate is then subjected to a stereoselective reduction to introduce the chiral centers.

    Amination and Protection: The intermediate is then aminated using appropriate reagents, followed by protection of the amino group to prevent side reactions.

    Final Deprotection: The protected intermediate is finally deprotected to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form saturated amino alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated amino alcohols.

    Substitution: Formation of substituted amino alcohols with various functional groups.

Scientific Research Applications

(2S,3R,4E)-2-Amino-4-decene-1,3-diol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and ceramide derivatives.

    Biology: The compound is studied for its role in cell signaling and membrane structure.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to ceramide metabolism.

    Industry: It is used in the production of bioactive lipids and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-Amino-4-decene-1,3-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in ceramide metabolism, influencing cellular processes such as apoptosis and cell proliferation.

    Pathways: It modulates signaling pathways related to sphingolipid metabolism, impacting cellular responses to stress and inflammation.

Comparison with Similar Compounds

  • (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol
  • (2S,3R,4E)-2-Amino-4-eicosene-1,3-diol

Comparison:

  • Chain Length: The primary difference lies in the length of the carbon chain. (2S,3R,4E)-2-Amino-4-decene-1,3-diol has a shorter chain compared to its analogs.
  • Biological Activity: The variations in chain length and structure can lead to differences in biological activity and specificity towards molecular targets.
  • Applications: While all these compounds are involved in sphingolipid metabolism, their specific applications and effects can vary based on their structural differences.

Properties

IUPAC Name

(E,2S,3R)-2-aminodec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBOJQHSJYZATL-LOSXEJPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476457
Record name (E,2S,3R)-2-aminodec-4-ene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235431-59-1
Record name (E,2S,3R)-2-aminodec-4-ene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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